molecular formula C20H20N2OS B2977183 N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide CAS No. 893360-54-8

N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide

Cat. No. B2977183
M. Wt: 336.45
InChI Key: YYPXOCCRSUFWFN-UHFFFAOYSA-N
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Description

Benzamides are a class of compounds containing a benzamide moiety, which is a benzene ring attached to an amide group . They are used in a variety of applications, including as intermediates in the synthesis of other chemicals .


Synthesis Analysis

Benzamides can be synthesized through various methods. One common method is the direct condensation of carboxylic acids and amines .


Molecular Structure Analysis

The molecular structure of a benzamide consists of a benzene ring attached to an amide group. The benzene ring is a six-membered ring with alternating double and single bonds, while the amide group consists of a carbonyl group (C=O) and an amine group (NH2) .


Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions. For example, they can react with bromine to form 2-bromo-N-methyl-benzamide .


Physical And Chemical Properties Analysis

The physical and chemical properties of a benzamide would depend on its specific structure. For example, the molecular weight of 2-bromo-N-methyl-benzamide is 214.059 .

Scientific Research Applications

Anticancer Activity

Research has demonstrated the synthesis and evaluation of a series of substituted benzamides, including structures similar to N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide, for their anticancer properties. For example, a study on N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed moderate to excellent anticancer activity against several cancer cell lines, suggesting the potential of these compounds in cancer therapy (Ravinaik et al., 2021).

Crystal Structure and Molecular Interactions

Another study focused on the crystal structure of a compound structurally related to the target molecule, highlighting the importance of N-H...S, C-H...O, and N-H...O hydrogen bonds and π-π interactions in stabilizing crystal structures. This research underscores the relevance of such compounds in the study of molecular interactions and crystal engineering (Sharma et al., 2016).

Antimicrobial Activity

Synthetic efforts have also been directed towards thiazole derivatives for their antimicrobial properties. For instance, a study on the synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents found that some molecules exhibited potent activity against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains, indicating their potential use as antimicrobial agents (Bikobo et al., 2017).

Molecular Gelators

The role of methyl functionality and multiple non-covalent interactions in gelation behavior has been investigated with N-(thiazol-2-yl)benzamide derivatives. This research contributes to our understanding of how small molecular modifications can influence material properties, such as gelation, which is crucial for developing new materials for various applications (Yadav & Ballabh, 2020).

Safety And Hazards

Like all chemicals, benzamides should be handled with care. They could potentially pose health risks if not handled properly .

Future Directions

The future directions of research on benzamides would depend on their specific applications. For example, they could be studied for their potential uses in medicine or industry .

properties

IUPAC Name

N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c1-14-8-10-17(11-9-14)20-22-15(2)18(24-20)12-13-21-19(23)16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPXOCCRSUFWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide

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